molecular formula C29H23F2N7O2 B12610960 1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro-

1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro-

Cat. No.: B12610960
M. Wt: 539.5 g/mol
InChI Key: FFFFWKNRTFCAMK-UHFFFAOYSA-N
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Description

1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as indazole, carboxamide, benzisoxazole, pyridine, and fluorophenyl moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro- typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the carboxamide group. Subsequent steps involve the incorporation of the benzisoxazole, pyridine, and fluorophenyl groups under controlled conditions. Common reagents used in these reactions include various amines, carboxylic acids, and halogenated compounds, with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H23F2N7O2

Molecular Weight

539.5 g/mol

IUPAC Name

1-(3-amino-1,2-benzoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]pyridin-3-yl]-2-fluorophenyl]-7-fluoroindazole-3-carboxamide

InChI

InChI=1S/C29H23F2N7O2/c1-37(2)14-23-17(4-3-11-34-23)15-5-7-18(22(30)12-15)19-8-9-20-26(29(33)39)35-38(27(20)25(19)31)16-6-10-24-21(13-16)28(32)36-40-24/h3-13H,14H2,1-2H3,(H2,32,36)(H2,33,39)

InChI Key

FFFFWKNRTFCAMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC=N1)C2=CC(=C(C=C2)C3=C(C4=C(C=C3)C(=NN4C5=CC6=C(C=C5)ON=C6N)C(=O)N)F)F

Origin of Product

United States

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